molecular formula C4H7Br B2624542 1-Bromo-2-methylcyclopropane CAS No. 52914-88-2

1-Bromo-2-methylcyclopropane

Cat. No. B2624542
CAS RN: 52914-88-2
M. Wt: 135.004
InChI Key: GASITZKLSRHTRE-UHFFFAOYSA-N
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Description

1-Bromo-2-methylpropane, also known as Isobutyl bromide, is a chemical compound with the formula C4H9Br . It has a molecular weight of 137.018 .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane can be viewed using Java or Javascript . It has a molecular formula of C4H9Br .


Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesize α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .


Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane has a density of 1.5±0.1 g/cm3 . It has a boiling point of 92.8±9.0 °C at 760 mmHg . The vapour pressure is 57.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 31.9±3.0 kJ/mol . The flash point is 13.4±8.4 °C . The index of refraction is 1.513 . The molar refractivity is 26.3±0.3 cm3 .

Scientific Research Applications

Catalytic Transformations

  • Palladium-Catalyzed Ring Enlargement : 1-Bromo-2-methylcyclopropane undergoes catalytic transformation under palladium acetate catalysis, leading to the formation of cyclobutenes. This reaction is facilitated by the presence of metal bromide and occurs under mild conditions, indicating a versatile application in organic synthesis (Shi, Liu, & Tang, 2006).

Stereochemistry and Electrochemistry

  • Electrochemical Behavior : The electrochemical properties of bromocyclopropanes, including derivatives similar to 1-Bromo-2-methylcyclopropane, have been explored. This includes studying the interactions between alkyl bromides and nitrogen cations, which facilitate the cleavage of carbon-halogen bonds, offering insights into asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).

Organic Synthesis and Reactions

  • Synthesis of Bicyclo[4.3.0]nonenes and Bicyclo[4.4.0]decenes : Utilizing 2-bromo-1,6- and 2-bromo-1,7-dienes (related to 1-Bromo-2-methylcyclopropane), palladium catalysis can produce various bicyclo compounds in good to excellent yields. This process demonstrates the importance of bromocyclopropanes in forming complex organic structures (Ang et al., 1996).

Safety And Hazards

1-Bromo-2-methylpropane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . Keep away from heat, sparks, open flames, and hot surfaces . Keep the container tightly closed . Ground or bond the container and receiving equipment . Use explosion-proof electrical, ventilating, and lighting equipment . Use only non-sparking tools . Take precautionary measures against static discharge . Keep it cool .

Future Directions

There are several routes for the synthesis of the cyclopropane ring frame in organic compounds . These include cyclopropanation of an aldehyde in the presence of BrCN and Et3N with β-dicarbonyl compound as malononitrile , ethyl cyanoacetate , Meldrum’s acid in the presence of NaOEt by ball-milling , bis-spiro cyclopropanes based on Meldrum’s acid by ball-Milling technique , in the presence of I2/DMAP , and so on. These methods provide a variety of options for future research and development in the field of organic synthesis.

properties

IUPAC Name

1-bromo-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASITZKLSRHTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylcyclopropane

CAS RN

52914-88-2
Record name 1-bromo-2-methylcyclopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
JM Tanko, PS Skell, S Seshadri - Journal of the American …, 1988 - ACS Publications
Imidyl radicals react with cyclopropanes solely via hydrogen abstraction. In the case of methylcyclopropane, the major product (cyclopropylcarbinyl bromide) is derived from abstraction …
Number of citations: 20 pubs.acs.org
LK Sydnes - 1978 - actachemscand.org
… This mixture was then stirred at room temperature for 3 h, after which a solution of 3.5 g (20 mmol) of E-2acetyl-1 -bromo -2-methylcyclopropane * in 30 ml of dry ether was added …
Number of citations: 23 actachemscand.org
Y Zhang - 2007 - vtechworks.lib.vt.edu
… 26 Scheme 1.15 The reaction of cis- and trans- 1-bromo-2-methylcyclopropane 1-59. ..... 27 Scheme 1.16 The methylation and deuteration of 1-isocyano-2,2-diphenylcyclopropane …
Number of citations: 0 vtechworks.lib.vt.edu
HM Walborsky - Tetrahedron, 1981 - Elsevier
A useful model for the description of bonding in cyclopropane is that proposed by Coulson and Moffit.’In this model two pairs of hybridized orbitals are used, one pair for the endo bonds …
Number of citations: 86 www.sciencedirect.com
JW Henderson - Chemical Society Reviews, 1973 - pubs.rsc.org
… Both cis- and trans-1-bromo-2-methylcyclopropane react with n-butyllithium to yield 100% retained product after reaction with ethylene oxide and react with metallic lithium to yield …
Number of citations: 27 pubs.rsc.org
AT Watson - 1991 - search.proquest.com
… For example, when either cis- or trans-1-bromo-2-methylcyclopropane (123a or 123b) is treated with isopropyllithium and quenched with carbon dioxide, carboxylic acids 124a or 124b, …
Number of citations: 0 search.proquest.com
MS Baird, FAM Huber, VV Tverezovsky, IG Bolesov - Tetrahedron, 2000 - Elsevier
… acid methyl ester (33) and 1-bromo-2-methylcyclopropane-1,2-dicarboxylic acid dimethyl … carboxylate (33) and dimethyl 1-bromo-2-methylcyclopropane-1,2-dicarboxylate (35) (194 mg …
Number of citations: 12 www.sciencedirect.com

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